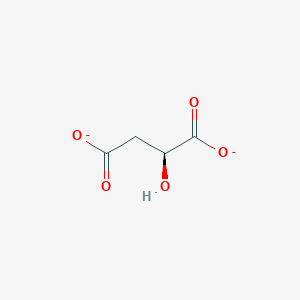

L-malate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C4H4O5-2 |

|---|---|

Poids moléculaire |

132.07 g/mol |

Nom IUPAC |

(2S)-2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m0/s1 |

Clé InChI |

BJEPYKJPYRNKOW-REOHCLBHSA-L |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-] |

SMILES isomérique |

C([C@@H](C(=O)[O-])O)C(=O)[O-] |

SMILES canonique |

C(C(C(=O)[O-])O)C(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

L-Malate Biosynthesis in Plants: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-malate is a pivotal organic acid in plant metabolism, playing a central role in primary carbon metabolism, pH regulation, stomatal movement, and nutrient uptake. Its biosynthesis is a tightly regulated process involving a network of enzymes distributed across various subcellular compartments, primarily the cytosol, mitochondria, and chloroplasts. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathways in plants, detailing the key enzymes, their kinetic properties, regulatory mechanisms, and the experimental protocols for their characterization. The intricate signaling pathways governing malate (B86768) synthesis are also elucidated through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in plant science and related fields, offering insights that could inform strategies for crop improvement and the development of novel therapeutic agents.

Core Biosynthetic Pathways of this compound

The synthesis of this compound in plants is not confined to a single linear pathway but is rather a hub of metabolic activity, with contributions from glycolysis, the tricarboxylic acid (TCA) cycle, and, in C4 and Crassulacean Acid Metabolism (CAM) plants, specialized carbon fixation pathways. The primary route for de novo this compound synthesis in the cytosol involves the carboxylation of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate (OAA), which is subsequently reduced to this compound.

Cytosolic Pathway

The principal pathway for this compound synthesis in the cytosol involves two key enzymatic steps:

-

Phosphoenolpyruvate (PEP) Carboxylase (PEPC): This enzyme catalyzes the irreversible carboxylation of PEP, derived from glycolysis, using bicarbonate (HCO₃⁻) to produce oxaloacetate (OAA).[1][2] This reaction is a crucial anaplerotic point, replenishing TCA cycle intermediates.[1]

-

Cytosolic NAD-Malate Dehydrogenase (cMDH): The OAA produced by PEPC is then rapidly reduced to this compound by cMDH, utilizing NADH as a reductant.[2]

Mitochondrial and Chloroplastic Roles

Mitochondria and chloroplasts also play significant roles in this compound metabolism. The TCA cycle in mitochondria is a central source and sink for malate. Mitochondrial NAD-malate dehydrogenase (mMDH) interconverts malate and OAA as part of the cycle.[3] Malic enzyme (ME), present in both mitochondria and the cytosol, catalyzes the oxidative decarboxylation of malate to pyruvate (B1213749) and CO₂, producing NAD(P)H.[4][5] This reaction is particularly important in C4 and CAM photosynthesis.[4][5][6]

Chloroplasts in C3 plants utilize a "malate valve" to export reducing equivalents (NADPH) generated during photosynthesis to the cytosol in the form of malate, a process mediated by NADP-malate dehydrogenase (NADP-MDH).[7][8]

Key Enzymes and Their Kinetic Properties

The regulation of this compound biosynthesis is intrinsically linked to the kinetic properties and allosteric control of its key enzymes.

Phosphoenolpyruvate Carboxylase (PEPC)

PEPC is a key regulatory enzyme in the synthesis of this compound.[9][10] In C4 and CAM plants, a specific isoform of PEPC is responsible for the primary fixation of atmospheric CO₂.[6][9] The activity of PEPC is allosterically regulated by various metabolites; it is activated by glucose-6-phosphate and inhibited by this compound and aspartate, providing a feedback mechanism to control malate levels.[11][12]

Malate Dehydrogenase (MDH)

MDH exists in multiple isoforms located in different cellular compartments, including the cytosol, mitochondria, peroxisomes, and chloroplasts.[13] These isoforms are encoded by a multigene family and exhibit distinct kinetic properties and regulatory mechanisms.[13] The reaction catalyzed by MDH is reversible, allowing it to function in both the synthesis and degradation of malate depending on the metabolic status of the cell.

Malic Enzyme (ME)

Malic enzyme also exists as multiple isoforms with different cofactor specificities (NAD⁺ or NADP⁺) and subcellular localizations.[4][5] NADP-ME is primarily found in the cytosol and chloroplasts, while NAD-ME is located in the mitochondria.[4][5] These enzymes play crucial roles in C4 and CAM photosynthesis, as well as in providing NADPH for various biosynthetic processes.[4][5]

Quantitative Data on Enzyme Kinetics

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Allosteric Regulators | Reference(s) |

| PEPC | Vicia faba (C3) | PEP·Mg | 30 - 3840 | 0.87 - 1.07 (µmol/g FW/h) | Activator: Glucose-6-P; Inhibitor: Malate | [14] |

| Zea mays (C4) | PEP | - | - | Activator: Glycine, Alanine; Inhibitor: Malate | [12] | |

| Kalanchoë daigremontiana (CAM) | PEP | 120 - 360 | - | Activator: Glucose-6-P; Inhibitor: Malate | [15] | |

| MDH | Grape vine leaves | Oxaloacetate | - | - | Exhibits cooperative kinetics | [16] |

| Grape vine leaves | NADH | - | - | Exhibits cooperative kinetics | [16] | |

| Alfalfa (transgenic) | - | - | 1.6-fold increase in specific activity | - | [17] | |

| Malic Enzyme | Zea mays | This compound | - | - | Activators: Citrate, Succinate; Inhibitors: Pyruvate, Oxalate | [18] |

| Malate Synthase | Ricinus communis | Glyoxylate | 2000 | - | - | [19] |

Note: Kinetic parameters can vary significantly depending on the specific isoform, plant species, developmental stage, and assay conditions. The provided data is a summary from the cited literature.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight control at multiple levels, including transcriptional regulation, post-translational modifications, and allosteric regulation of enzyme activity.

Transcriptional Regulation

The expression of genes encoding PEPC, MDH, and ME is developmentally and environmentally regulated. For instance, in CAM plants, the transcription of PEPC kinase, which phosphorylates and activates PEPC, is under circadian control, leading to nocturnal CO₂ fixation.[20]

Post-Translational Modifications

Phosphorylation: Reversible protein phosphorylation is a key mechanism for regulating the activity of enzymes in the this compound pathway. PEPC is a well-studied example, where phosphorylation of a specific serine residue reduces its sensitivity to feedback inhibition by malate, thereby enhancing its activity, particularly in C4 and CAM plants during the day or night, respectively.[10][20]

Redox Regulation: Thiol-based redox regulation is another critical control mechanism, particularly for chloroplastic NADP-MDH. This enzyme is activated in the light via reduction of a disulfide bond by the thioredoxin system, linking its activity to photosynthetic electron transport.[7][8] This "malate valve" allows for the export of excess reducing power from the chloroplasts.

Experimental Protocols

Quantification of this compound in Plant Tissues

A common and reliable method for quantifying organic acids like malate is High-Performance Liquid Chromatography (HPLC).[16][21]

Methodology:

-

Sample Preparation:

-

Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[21]

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with a suitable solvent, such as a mixture of methanol, chloroform, and water, or acidified acetonitrile (B52724) to simultaneously precipitate proteins and extract metabolites.[21]

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

The supernatant can be further purified using solid-phase extraction (SPE) with anion exchange columns to isolate organic acids.[16]

-

-

HPLC Analysis:

-

Separate the organic acids on a suitable HPLC column (e.g., a reverse-phase C18 column or a specific organic acid analysis column).

-

Use an appropriate mobile phase, often an acidic aqueous solution, for elution.

-

Detect the eluted organic acids using a UV detector (typically at 210 nm) or a more sensitive mass spectrometer (LC-MS).[22]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the original tissue.

-

Enzyme Activity Assays

Spectrophotometric assays are commonly used to determine the activity of the key enzymes in this compound biosynthesis by monitoring the change in absorbance of NAD(P)H at 340 nm.

4.2.1. Phosphoenolpyruvate Carboxylase (PEPC) Activity Assay [11][23][24][25]

This is a coupled enzyme assay where the OAA produced by PEPC is reduced to malate by excess malate dehydrogenase (MDH), and the concomitant oxidation of NADH is monitored.

-

Reaction Mixture: Buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, NaHCO₃, PEP, NADH, and a coupling excess of MDH.

-

Procedure:

-

Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 30°C).

-

Initiate the reaction by adding the plant extract containing PEPC.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the PEPC activity.

-

4.2.2. Malate Dehydrogenase (MDH) Activity Assay [4][26][27][28][29][30]

MDH activity can be measured in both the forward (malate to OAA) and reverse (OAA to malate) directions. The reverse reaction is often preferred due to the instability of OAA.

-

Reaction Mixture (Reverse Reaction): Buffer (e.g., potassium phosphate, pH 7.5), OAA, and NADH.

-

Procedure:

-

Equilibrate the reaction mixture.

-

Start the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation reflects the MDH activity.

-

4.2.3. Malic Enzyme (ME) Activity Assay [18][31][32]

ME activity is determined by measuring the rate of NAD(P)⁺ reduction to NAD(P)H.

-

Reaction Mixture: Buffer (e.g., Tris-HCl, pH 7.4), this compound, MnCl₂ or MgCl₂, and NAD⁺ or NADP⁺.

-

Procedure:

-

Equilibrate the reaction mixture.

-

Initiate the reaction with the enzyme extract.

-

Monitor the increase in absorbance at 340 nm.

-

The rate of NAD(P)H formation is a measure of ME activity.

-

Subcellular Localization of Enzymes

Determining the subcellular location of the enzymes involved in this compound biosynthesis is crucial for understanding the compartmentalization of this pathway.

4.3.1. Subcellular Fractionation [5][7][15][33]

This method involves the physical separation of cellular organelles.

-

Procedure:

-

Homogenize plant tissue in an isotonic buffer to maintain organelle integrity.

-

Perform differential centrifugation at increasing speeds to pellet different organelles (e.g., nuclei, chloroplasts, mitochondria).

-

Further purify the fractions using density gradient centrifugation (e.g., with sucrose (B13894) or Percoll gradients).

-

Assay the enzyme activity or perform western blotting in each fraction to determine the location of the enzyme of interest. Marker enzymes for each compartment are used to assess the purity of the fractions.

-

4.3.2. Green Fluorescent Protein (GFP) Fusion and Microscopy [34][35][36]

This in vivo technique allows for the visualization of protein localization in living cells.

-

Procedure:

-

Fuse the coding sequence of the enzyme of interest to the gene encoding GFP.

-

Introduce this fusion construct into plant cells (e.g., via Agrobacterium-mediated transformation).

-

Visualize the subcellular localization of the fluorescently tagged protein using confocal microscopy.

-

Co-localization with known organelle markers can confirm the specific location.

-

Analysis of Protein Phosphorylation

4.4.1. In Vitro Phosphorylation Assay [9][20]

-

Procedure:

-

Incubate the purified recombinant enzyme with a protein kinase in the presence of [γ-³²P]ATP.

-

Separate the proteins by SDS-PAGE.

-

Detect the incorporated radioactivity by autoradiography.

-

4.4.2. Phos-tag™ SDS-PAGE and Western Blotting [9]

-

Procedure:

-

Separate phosphorylated and non-phosphorylated forms of the protein using Phos-tag™ acrylamide (B121943) gel electrophoresis, which retards the migration of phosphoproteins.

-

Transfer the separated proteins to a membrane and detect the protein of interest using a specific antibody.

-

4.4.3. Mass Spectrometry-based Phosphoproteomics [12][37]

-

Procedure:

-

Extract proteins from plant tissue and digest them into peptides.

-

Enrich for phosphopeptides using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific phosphorylation sites.

-

Conclusion

The biosynthesis of this compound in plants is a complex and highly regulated process, integral to the plant's metabolic flexibility and its ability to respond to environmental cues. A thorough understanding of the enzymes, their regulation, and their subcellular compartmentalization is essential for manipulating malate levels to improve crop yield, nutritional value, and stress tolerance. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of this compound metabolism. Future research, particularly in the areas of signaling pathway cross-talk and the dynamic regulation of malate transporters, will further illuminate the multifaceted role of this vital organic acid in plant biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Accumulation and regulation of malate in fruit cells [maxapress.com]

- 3. maxapress.com [maxapress.com]

- 4. A Semi-throughput Procedure for Assaying Plant NADP-malate Dehydrogenase Activity Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Phosphoenolpyruvate Carboxylase (PEPC) Activity Assay Kit - Elabscience® [elabscience.com]

- 7. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Subcellular Localization in Plants - Lifeasible [lifeasible.com]

- 9. chinbullbotany.com [chinbullbotany.com]

- 10. Redox Regulation of Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Predicting and Analyzing Protein Phosphorylation Sites in Plants Using Musite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Subcellular Fractionation [labome.com]

- 16. [Kinetic properties of plant malate dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of NADP-Malic Enzyme Activity in Maize (Zea mays L.) under Salinity with Reference to Light and Darkness [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Phosphorylation of plant virus proteins: Analysis methods and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Phosphoenolpyruvate Carboxylase Assay Kit (Colorimetric) (ab239720) is not available | Abcam [abcam.com]

- 24. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 25. An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 27. sciencellonline.com [sciencellonline.com]

- 28. Malate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 29. bioassaysys.com [bioassaysys.com]

- 30. static1.squarespace.com [static1.squarespace.com]

- 31. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. ehu.eus [ehu.eus]

- 34. Frontiers | Using the SUBcellular database for Arabidopsis proteins to localize the Deg protease family [frontiersin.org]

- 35. Protein - Wikipedia [en.wikipedia.org]

- 36. Subcellular localization of proteins of Oryza sativa L. in the model tobacco and tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Targeted Profiling of Protein Phosphorylation in Plants | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of L-Malate in the Tricarboxylic Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of L-malate within the tricarboxylic acid (TCA) cycle, a cornerstone of cellular metabolism. Beyond its function as a mere intermediate, this compound is a critical hub, connecting various metabolic pathways and serving as a key regulator of cellular energy and biosynthesis. This document provides a comprehensive overview of this compound's functions, quantitative data on TCA cycle intermediates, detailed experimental protocols, and visual representations of the core pathways.

Core Functions of this compound in Cellular Metabolism

This compound is a four-carbon dicarboxylic acid that is central to several essential metabolic processes:

-

Intermediate in the Tricarboxylic Acid (TCA) Cycle: this compound is a key intermediate in the TCA cycle, the primary metabolic pathway for the oxidation of acetyl-CoA into CO2, generating ATP and reducing equivalents (NADH and FADH2)[1][2]. It is formed by the hydration of fumarate, a reaction catalyzed by fumarase[1]. Subsequently, this compound is oxidized to oxaloacetate by malate (B86768) dehydrogenase (MDH), reducing NAD+ to NADH[3][4]. This final step regenerates oxaloacetate, which is essential for the continuation of the cycle by condensing with a new molecule of acetyl-CoA[5]. The standard Gibbs free energy change (ΔG'°) for the oxidation of malate to oxaloacetate is +29.7 kJ/mol, indicating the reaction is endergonic under standard conditions[3]. However, in the cellular environment, the rapid consumption of oxaloacetate by citrate (B86180) synthase and NADH by the electron transport chain drives the reaction forward[4].

-

The Malate-Aspartate Shuttle: The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytosol[6][7]. The malate-aspartate shuttle is a crucial mechanism that transports these reducing equivalents from the cytosol into the mitochondrial matrix for use in oxidative phosphorylation[1][6][8][9][10]. In the cytosol, cytosolic malate dehydrogenase (MDH1) reduces oxaloacetate to malate while oxidizing cytosolic NADH to NAD+[6][9]. Malate is then transported into the mitochondrial matrix via the malate-α-ketoglutarate antiporter[6][9]. Inside the matrix, mitochondrial malate dehydrogenase (MDH2) oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH[6][9]. This shuttle is vital for maximizing ATP yield from glucose metabolism[1][6].

-

Anaplerosis and Cataplerosis: The TCA cycle is not a closed loop; its intermediates can be removed for biosynthetic pathways (cataplerosis) or replenished from other metabolic routes (anaplerosis)[2][11][12]. This compound is a key player in these processes. Anaplerotic reactions that form malate or oxaloacetate, such as the carboxylation of pyruvate (B1213749), replenish the pool of TCA cycle intermediates, which is crucial for maintaining the cycle's function, especially in highly proliferative cells[11][13][14]. Conversely, malate can be exported from the mitochondria to the cytosol, where it can be used for gluconeogenesis or converted to pyruvate by malic enzyme to generate NADPH, a key reductant in anabolic reactions[1][5]. This balance between anaplerosis and cataplerosis is critical for cellular homeostasis[11].

Quantitative Data

The concentrations and fluxes of TCA cycle intermediates are critical parameters in understanding cellular metabolic states. The following tables summarize key quantitative data related to this compound and other TCA cycle components.

| Metabolite | Plasma/Serum Concentration (µmol/L) | Reference |

| This compound | 2 - 21 | [15] |

| Citrate | 90 - 200 | [15] |

| cis-Aconitate | 0.9 - 1.6 | [15] |

| Isocitrate | 2 - 22 | [15] |

| α-Ketoglutarate | 2 - 40 | [15] |

| Succinate | 2 - 12 | [15] |

| Fumarate | 0.5 - 4 | [15] |

| Pyruvate | 80 - 160 | [15] |

| Lactate | 500 - 1600 | [15] |

Table 1: Reference Concentrations of TCA Cycle Intermediates in Human Plasma/Serum.

| Parameter | Value | Conditions | Reference |

| Malate Dehydrogenase (MDH) | |||

| ΔG'° (Malate to Oxaloacetate) | +29.7 kJ/mol | Standard Conditions | [3] |

| Metabolic Flux (HEK293 Cells) | (Relative Flux Units) | Exponential Growth Phase | [16] |

| Pyruvate -> Acetyl-CoA | 100 (Control) / 100 (8mM NaAc) | [16] | |

| Isocitrate -> α-Ketoglutarate | 95.2 (Control) / 94.8 (8mM NaAc) | [16] | |

| α-Ketoglutarate -> Succinyl-CoA | 90.5 (Control) / 89.9 (8mM NaAc) | [16] | |

| Succinate -> Fumarate | 85.7 (Control) / 85.1 (8mM NaAc) | [16] | |

| Fumarate -> Malate | 85.7 (Control) / 85.1 (8mM NaAc) | [16] | |

| Malate -> Oxaloacetate | 85.7 (Control) / 85.1 (8mM NaAc) | [16] |

Table 2: Thermodynamic and Metabolic Flux Data for the TCA Cycle. Note: Flux data is presented as relative values from a specific study and will vary depending on cell type and conditions.

Experimental Protocols

Measurement of Malate Dehydrogenase (MDH) Activity

This protocol describes a continuous spectrophotometric rate determination assay to measure MDH activity by monitoring the oxidation of NADH to NAD+.[17]

Principle: The activity of malate dehydrogenase is determined by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[17][18] The reaction monitored is the reverse of the physiological direction in the TCA cycle (Oxaloacetate + NADH + H+ → this compound + NAD+) because oxaloacetate is unstable.[17]

Materials:

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.5 at 25°C)[17]

-

β-NADH Solution (0.14 mM in Phosphate Buffer)[17]

-

Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer)[17]

-

Malate Dehydrogenase (MDH) containing sample (e.g., cell lysate, purified enzyme)

-

UV-transparent cuvettes

-

Thermostatted spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 13.6 mg/mL solution of potassium phosphate monobasic in ultrapure water. Adjust the pH to 7.5 at 25°C with 1.0 M KOH.

-

β-NADH Solution: Prepare a 0.11 mg/mL solution of β-NADH in Phosphate Buffer. Prepare this solution fresh daily.

-

OAA Solution: Immediately before use, prepare a 1.0 mg/mL solution of oxaloacetic acid in Phosphate Buffer. This solution is unstable and must be prepared fresh for each experiment.

-

MDH Sample: Prepare a suitable dilution of the enzyme sample in cold Phosphate Buffer. The final concentration should result in a linear rate of absorbance change.

-

-

Assay Setup:

-

Pipette the following reagents into a 3.00 mL cuvette:

-

2.7 mL Phosphate Buffer

-

0.1 mL β-NADH Solution

-

0.1 mL OAA Solution

-

-

Equilibrate the mixture to 25°C in the spectrophotometer.

-

-

Initiation and Measurement:

-

Add 0.1 mL of the MDH sample to the cuvette and mix by inversion.

-

Immediately begin recording the absorbance at 340 nm for approximately 5 minutes.

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the following formula: Units/mL enzyme = (ΔA340/min * Total Volume) / (6.22 * Sample Volume) Where:

-

6.22 is the millimolar extinction coefficient of NADH at 340 nm.[17]

-

Total Volume is the final volume in the cuvette (in mL).

-

Sample Volume is the volume of the enzyme sample added (in mL).

-

One unit of malate dehydrogenase is defined as the amount of enzyme that will convert 1.0 µmole of oxaloacetate and β-NADH to this compound and β-NAD+ per minute at pH 7.5 at 25°C.

Metabolic Flux Analysis (MFA) using Isotope Tracers

MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways. Isotope-assisted MFA (iMFA) involves feeding cells with isotopically labeled substrates (e.g., 13C-labeled glucose or glutamine) and measuring the isotopic enrichment in downstream metabolites.[19][20][21]

Principle: By tracing the incorporation of stable isotopes through metabolic pathways, the relative contributions of different pathways to the production of a particular metabolite can be determined.[20][22]

General Workflow:

-

Cell Culture and Isotope Labeling:

-

Culture cells under defined conditions.

-

Replace the standard medium with a medium containing a known concentration of an isotope-labeled tracer (e.g., [U-13C]glucose).

-

Incubate the cells for a specific period to allow for the incorporation of the label into cellular metabolites.

-

-

Metabolite Extraction:

-

Quench metabolic activity rapidly (e.g., using liquid nitrogen).

-

Extract metabolites from the cells using a suitable solvent system (e.g., methanol/water/chloroform).

-

-

Analytical Measurement:

-

Computational Flux Analysis:

-

Use the measured mass isotopomer distributions and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.[20]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting this compound.

Caption: The Malate-Aspartate Shuttle for NADH transport.

Caption: Anaplerotic and Cataplerotic reactions involving this compound.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 7. Mitochondrion - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Determiners of cell fates: the tricarboxylic acid cycle versus the citrate-malate shuttle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A crucial role of the malate aspartate shuttle in metabolic reprogramming in TNF-induced SIRS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 12. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]

- 13. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tricarboxylic acid cycle (TCA) metabolites - BEVITAL AS [bevital.no]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. static1.squarespace.com [static1.squarespace.com]

- 19. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 20. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Malate: A Linchpin in Mitochondrial Electron Transport Chain Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-malate, a dicarboxylic acid and a key intermediate in the citric acid cycle, plays a multifaceted and critical role in mitochondrial bioenergetics. Its primary function extends beyond its direct participation in the Krebs cycle to being an essential component of the malate-aspartate shuttle, a crucial mechanism for the translocation of cytosolic NADH reducing equivalents into the mitochondrial matrix. This process is paramount for maximizing ATP yield from glycolysis. Furthermore, this compound directly fuels the electron transport chain (ETC) by providing NADH through the action of mitochondrial malate (B86768) dehydrogenase, thereby stimulating Complex I-linked respiration. This guide provides a comprehensive overview of this compound's function in the mitochondrial ETC, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

The Malate-Aspartate Shuttle: Bridging Cytosolic and Mitochondrial Redox Pools

The inner mitochondrial membrane is impermeable to NADH, the principal electron carrier generated during glycolysis in the cytosol. The malate-aspartate shuttle is a sophisticated mechanism that circumvents this barrier, ensuring that the electrons from cytosolic NADH are efficiently transferred to the mitochondrial ETC for oxidative phosphorylation.

The shuttle involves the coordinated action of four key enzymes and transporters:

-

Cytosolic Malate Dehydrogenase (cMDH): In the cytosol, oxaloacetate is reduced to this compound by cMDH, a reaction that simultaneously oxidizes cytosolic NADH to NAD+. This allows glycolysis to continue.

-

Malate-α-ketoglutarate Antiporter: this compound then enters the mitochondrial matrix in exchange for α-ketoglutarate.

-

Mitochondrial Malate Dehydrogenase (mMDH): Inside the matrix, this compound is re-oxidized to oxaloacetate by mMDH, reducing mitochondrial NAD+ to NADH. This newly formed NADH can then donate its electrons to Complex I of the ETC.

-

Mitochondrial Aspartate Aminotransferase (mAST): Oxaloacetate is transaminated with glutamate (B1630785) to form aspartate and α-ketoglutarate.

-

Glutamate-Aspartate Antiporter: Aspartate is transported out of the mitochondria into the cytosol in exchange for glutamate.

-

Cytosolic Aspartate Aminotransferase (cAST): In the cytosol, aspartate is converted back to oxaloacetate, completing the cycle.

The net result of this intricate shuttle is the transfer of reducing equivalents from the cytosol to the mitochondrial matrix, where they can fuel the ETC and subsequent ATP synthesis.[1][2][3][4]

Caption: The Malate-Aspartate Shuttle.

This compound as a Direct Substrate for the Electron Transport Chain

In addition to its role in the malate-aspartate shuttle, this compound serves as a direct substrate for the mitochondrial electron transport chain. When transported into the mitochondrial matrix, this compound is oxidized by mitochondrial malate dehydrogenase (mMDH) to oxaloacetate, with the concomitant reduction of NAD+ to NADH. This NADH then donates electrons to Complex I (NADH:ubiquinone oxidoreductase), initiating the flow of electrons through the ETC, leading to proton pumping and ultimately, ATP synthesis.

The provision of this compound, often in combination with glutamate, is a standard experimental condition for assessing Complex I-linked respiration in isolated mitochondria. Glutamate is converted to α-ketoglutarate, which can be further metabolized in the citric acid cycle, ensuring a sustained supply of reducing equivalents.

Quantitative Impact of this compound on Mitochondrial Function

The addition of this compound to isolated mitochondria has a profound and measurable impact on various parameters of mitochondrial function.

Oxygen Consumption Rates

This compound, particularly in the presence of glutamate, significantly stimulates mitochondrial respiration. The following table summarizes representative data on the effect of glutamate and malate on the oxygen consumption rates in isolated rat liver mitochondria.

| Respiratory State | Substrate | Oxygen Consumption Rate (nmol O₂/min/mg protein) |

| State 2 (basal) | Glutamate (5 mM) + Malate (5 mM) | 10.5 ± 1.5 |

| State 3 (ADP-stimulated) | Glutamate (5 mM) + Malate (5 mM) + ADP (200 µM) | 65.2 ± 8.3 |

| State 4 (ADP-limited) | Post-ADP addition | 11.8 ± 1.9 |

| Respiratory Control Ratio (RCR) | State 3 / State 4 | 5.5 ± 0.7 |

Data are presented as mean ± standard deviation and are representative of typical values found in the literature for well-coupled mitochondria.

ATP Synthesis

The increased flux of electrons through the ETC driven by this compound oxidation directly translates to a higher rate of ATP synthesis. Studies have shown a direct correlation between the concentration of this compound and the rate of ATP production in isolated mitochondria.

| Substrate | ATP Synthesis Rate (nmol ATP/min/mg protein) |

| Endogenous Substrates | 5.2 ± 1.1 |

| Glutamate (5 mM) + Malate (5 mM) | 48.7 ± 6.2 |

Representative data illustrating the stimulatory effect of this compound on ATP synthesis.

Electron Transport Chain Complex Activities

This compound supplementation has been shown to enhance the activity of specific ETC complexes, particularly in models of aging where mitochondrial function is compromised.[1][2]

| ETC Complex | Treatment Group | Enzyme Activity (units/mg protein) | % Change vs. Aged Control |

| NADH Dehydrogenase (Complex I) | Young Control | 125.4 ± 10.1 | - |

| Aged Control | 118.9 ± 9.5 | - | |

| Aged + this compound | 148.4 ± 11.2 | +24.8% | |

| NADH-cytochrome c oxidoreductase (Complex I-III) | Young Control | 35.6 ± 2.9 | - |

| Aged Control | 28.1 ± 2.5 | - | |

| Aged + this compound | 33.5 ± 3.1 | +19.2% | |

| Cytochrome c oxidase (Complex IV) | Young Control | 88.2 ± 7.5 | - |

| Aged Control | 65.4 ± 6.1 | - | |

| Aged + this compound | 75.1 ± 6.8* | +14.8% |

*Statistically significant increase compared to the aged control group. Data adapted from studies on aged rats.[2]

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol describes a standard method for isolating functional mitochondria from rat liver using differential centrifugation.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.

-

Centrifuge: Refrigerated centrifuge capable of reaching at least 10,000 x g.

Procedure:

-

Euthanize a rat according to approved animal care protocols.

-

Quickly excise the liver and place it in ice-cold isolation buffer.

-

Mince the liver into small pieces and wash with isolation buffer to remove excess blood.

-

Homogenize the minced liver in 10 volumes of ice-cold isolation buffer with 4-5 strokes of a loose-fitting pestle.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

-

Repeat the centrifugation at 8,500 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Caption: Workflow for Mitochondrial Isolation.

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of mitochondrial respiration using a Clark-type oxygen electrode.

Materials:

-

Clark-type oxygen electrode system.

-

Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.5 mM EGTA, pH 7.2.

-

Substrates: 1 M this compound, 1 M L-glutamate.

-

ADP solution: 20 mM ADP.

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1 ml of respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add isolated mitochondria (0.5-1.0 mg protein/ml).

-

Record the basal rate of oxygen consumption (State 2) after the addition of this compound (e.g., 5 mM) and L-glutamate (e.g., 5 mM).

-

Initiate State 3 respiration by adding a known amount of ADP (e.g., 200 µM).

-

Monitor the increased rate of oxygen consumption until all the ADP is phosphorylated, at which point the respiration rate will return to a slower rate (State 4).

-

Calculate the Respiratory Control Ratio (RCR) by dividing the State 3 respiration rate by the State 4 respiration rate.

Malate Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of malate dehydrogenase.

Materials:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.

-

Substrate: 100 mM this compound.

-

Cofactor: 10 mM NAD+.

-

Mitochondrial lysate.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing assay buffer, this compound, and NAD+.

-

Initiate the reaction by adding the mitochondrial lysate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Conclusion

This compound is an indispensable metabolite for optimal mitochondrial function. Its dual role as a key component of the malate-aspartate shuttle and as a direct substrate for the electron transport chain underscores its importance in cellular energy metabolism. For researchers in drug development and metabolic diseases, understanding the intricacies of this compound's function provides a valuable framework for investigating mitochondrial dysfunction and identifying potential therapeutic targets. The experimental protocols provided herein offer standardized methods for the quantitative assessment of this compound's impact on mitochondrial bioenergetics.

References

- 1. Effects of this compound on mitochondrial oxidoreductases in liver of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. [The role of malate in regulating the rate of mitochondrial respiration in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

The Malate-Aspartate Shuttle: An In-depth Technical Guide to its Discovery and Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate orchestration of cellular metabolism relies on the compartmentalization of biochemical pathways. The mitochondrial inner membrane, a formidable barrier to most metabolites, necessitates the evolution of sophisticated transport systems to shuttle reducing equivalents, substrates, and intermediates between the cytosol and the mitochondrial matrix. The malate-aspartate shuttle is a pivotal and elegant mechanism, primarily active in the heart, liver, and brain, for the translocation of reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. This process is crucial for maximizing ATP yield from glycolysis and for maintaining the cytosolic NAD+/NADH ratio, which is vital for the continued flux of the glycolytic pathway. This technical guide provides a comprehensive overview of the discovery of the malate-aspartate shuttle, a detailed exploration of its core mechanism, a compilation of quantitative data, and a summary of the key experimental protocols that were instrumental in its elucidation.

The Core Mechanism of the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a complex, multi-step process involving enzymes and transporters in both the cytosol and the mitochondrial matrix. It effectively transfers electrons from cytosolic NADH to the mitochondrial electron transport chain without the direct transport of NADH itself, to which the inner mitochondrial membrane is impermeable. The shuttle consists of two primary enzymatic reactions and two transmembrane transport steps.

The key components of the shuttle are:

-

Cytosolic Malate (B86768) Dehydrogenase (cMDH): Reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+.

-

Mitochondrial Malate Dehydrogenase (mMDH): Reoxidizes malate to oxaloacetate in the mitochondrial matrix, reducing mitochondrial NAD+ to NADH.

-

Cytosolic Aspartate Aminotransferase (cAST): Transfers an amino group from glutamate (B1630785) to oxaloacetate, forming aspartate and α-ketoglutarate.

-

Mitochondrial Aspartate Aminotransferase (mAST): Transfers an amino group from aspartate to α-ketoglutarate, regenerating oxaloacetate and glutamate in the matrix.

-

Malate-α-ketoglutarate Antiporter: Transports malate into the mitochondrial matrix in exchange for α-ketoglutarate.

-

Glutamate-Aspartate Antiporter: Transports aspartate out of the mitochondrial matrix in exchange for glutamate.

The net effect of this cycle is the oxidation of one molecule of NADH in the cytosol and the reduction of one molecule of NAD+ in the mitochondrial matrix. This mitochondrial NADH can then donate its electrons to Complex I of the electron transport chain, leading to the production of approximately 2.5 molecules of ATP.

Historical Perspective and Key Experimental Discoveries

The concept of a shuttle system for the transport of reducing equivalents across the mitochondrial membrane emerged from the observation that isolated mitochondria could not directly oxidize externally added NADH. The malate-aspartate shuttle was first proposed in the early 1960s, and its mechanism was gradually pieced together through a series of elegant experiments by several research groups.

Early Postulates and the Role of Transaminases (1960s): The initial hypothesis for a shuttle involving malate and aspartate was put forward by Piet Borst and others who recognized the necessity of a mechanism to reoxidize the NADH produced during glycolysis.[1][2] The presence of active aspartate aminotransferases in both the cytoplasm and mitochondria provided a plausible link for the interconversion of key metabolites.[1][2]

Identification of Specific Mitochondrial Transporters (Late 1960s): A significant breakthrough came from the work of J.B. Chappell and his colleagues, who demonstrated the existence of specific carriers for dicarboxylates (like malate) and α-ketoglutarate in the inner mitochondrial membrane.[3] Their experiments using specific inhibitors, such as 2-n-butylmalonate, were crucial in dissecting the transport processes.[4]

Elucidation of the Energetics and Reconstitution of the Shuttle (Early 1970s): The research groups of Kathryn F. LaNoue and John R. Williamson provided critical evidence for the energetic coupling of the shuttle.[5] They demonstrated that the export of aspartate from the mitochondria is an energy-dependent process, driven by the proton-motive force.[1][2] Their work on the reconstituted malate-aspartate shuttle with isolated mitochondria provided a more complete and quantitative understanding of its operation.[5][6]

Quantitative Data

The following tables summarize key quantitative data related to the components and function of the malate-aspartate shuttle.

| Enzyme | Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg protein) | Reference |

| Cytosolic Malate Dehydrogenase | Pig Heart | Oxaloacetate | 33 | - | [7] |

| NADH | 8.3 | - | [7] | ||

| Mitochondrial Malate Dehydrogenase | Pig Heart | Malate | 250 | - | [7] |

| NAD+ | 120 | - | [7] | ||

| Cytosolic Aspartate Aminotransferase | Pig Heart | Aspartate | 3900 | - | [7] |

| α-Ketoglutarate | 430 | - | [7] | ||

| Mitochondrial Aspartate Aminotransferase | Pig Heart | Aspartate | 4400 | - | [7] |

| α-Ketoglutarate | 380 | - | [7] |

Table 1: Kinetic Parameters of Malate-Aspartate Shuttle Enzymes.

| Transporter | Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference |

| Malate-α-ketoglutarate Antiporter | Rat Liver Mitochondria | Malate | 80 | 15 | [8] |

| α-Ketoglutarate | 50 | 15 | [8] | ||

| Glutamate-Aspartate Antiporter | Rat Heart Mitochondria | Aspartate (external) | 216 | - | [6] |

| Aspartate (internal) | 2400 | - | [6] |

Table 2: Kinetic Parameters of Malate-Aspartate Shuttle Transporters.

Experimental Protocols

The elucidation of the malate-aspartate shuttle relied on a combination of innovative experimental techniques. Below are detailed methodologies for some of the key experiments.

Isolation of Rat Liver Mitochondria (Adapted from 1960s protocols)

This protocol describes a typical differential centrifugation method used in the 1960s to obtain a mitochondrial fraction from rat liver.

Materials:

-

Male Wistar rats (150-200 g), starved overnight

-

Isolation Medium: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Homogenizer: Potter-Elvehjem type with a Teflon pestle

-

Refrigerated centrifuge

Procedure:

-

Euthanize the rat by cervical dislocation and quickly excise the liver.

-

Place the liver in a beaker of ice-cold isolation medium and mince it with scissors.

-

Weigh the minced liver and add 9 volumes of ice-cold isolation medium.

-

Homogenize the tissue with 4-5 strokes of a loose-fitting pestle at approximately 600 rpm.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully decant the supernatant into a clean, chilled centrifuge tube.

-

Centrifuge the supernatant at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of isolation medium.

-

Repeat the centrifugation at 8,500 x g for 10 minutes to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation medium and determine the protein concentration using a suitable method (e.g., Biuret assay).

Spectrophotometric Assay of Malate Dehydrogenase Activity

This assay measures the activity of malate dehydrogenase by monitoring the change in absorbance at 340 nm due to the oxidation or reduction of NADH.

Principle: Malate + NAD+ ⇌ Oxaloacetate + NADH + H+

The reaction is monitored by following the increase or decrease in absorbance at 340 nm, the wavelength at which NADH absorbs light.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

10 mM Oxaloacetate solution (for the forward reaction)

-

10 mM L-Malate solution (for the reverse reaction)

-

10 mM NADH solution

-

10 mM NAD+ solution

-

Mitochondrial or cytosolic fraction

Procedure (Forward Reaction - Oxaloacetate Reduction):

-

To a 1 ml cuvette, add:

-

880 µl Assay Buffer

-

50 µl 10 mM NADH solution

-

50 µl mitochondrial or cytosolic fraction

-

-

Mix and incubate at 25°C for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding 20 µl of 10 mM oxaloacetate solution.

-

Immediately mix and monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

Spectrophotometric Assay of Aspartate Aminotransferase Activity

This is a coupled enzyme assay that measures the activity of aspartate aminotransferase.

Principle: Aspartate + α-Ketoglutarate ⇌ Oxaloacetate + Glutamate Oxaloacetate + NADH + H+ → Malate + NAD+ (catalyzed by excess Malate Dehydrogenase)

The decrease in NADH absorbance at 340 nm is proportional to the rate of oxaloacetate production by aspartate aminotransferase.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)

-

200 mM L-Aspartate solution

-

12 mM α-Ketoglutarate solution

-

10 mM NADH solution

-

Malate Dehydrogenase (MDH) solution (excess activity)

-

Mitochondrial or cytosolic fraction

Procedure:

-

To a 1 ml cuvette, add:

-

800 µl Assay Buffer

-

100 µl 200 mM L-Aspartate solution

-

50 µl 10 mM NADH solution

-

10 µl MDH solution

-

20 µl mitochondrial or cytosolic fraction

-

-

Mix and incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µl of 12 mM α-ketoglutarate solution.

-

Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of aspartate aminotransferase activity from the linear portion of the curve.

Visualizations

References

- 1. Interrelationships between malate-aspartate shuttle and citric acid cycle in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malate dehydrogenase of the cytosol. A kinetic investigation of the reaction mechanism and a comparison with lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. Mitochondrial and microbial anion-transporting systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Kinetics of Cardiac Cytosolic Malate Dehydrogenase and Comparative Analysis of Cytosolic and Mitochondrial Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of L-Malate in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-malate in aqueous solutions. The information herein is intended to support research, development, and formulation activities involving this important organic acid. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key property determinations are provided.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound in aqueous solution.

Table 1: Solubility of L-Malic Acid in Water

| Temperature (°C) | Solubility ( g/100 g Water) | Molar Solubility (mol/kg Water) |

| 10 | 117.9 | 8.79 |

| 20 | 132.0[1] | 9.84 |

| 25 | 144.9 | 10.81 |

| 30 | 159.2 | 11.87 |

| 40 | 191.2 | 14.26 |

| 50 | 229.7 | 17.13 |

| 60 | 275.3 | 20.53 |

| 70 | 328.8 | 24.52 |

| 80 | 391.1 | 29.16 |

| 90 | 463.3 | 34.55 |

| 100 | 546.8 | 40.78 |

Data synthesized from multiple sources and general trends.

Table 2: Acid Dissociation Constants (pKa) of L-Malic Acid in Water at 25°C

| pKa | Value | Description |

| pKa₁ | 3.40 - 3.46 | First carboxylic acid dissociation |

| pKa₂ | 5.10 - 5.20 | Second carboxylic acid dissociation |

Values obtained from various chemical data sources.[2]

Table 3: Density of Aqueous L-Malic Acid Solutions at 25°C

The density (ρ) of an aqueous L-malic acid solution at 25°C can be estimated using the following equation, where wt is the weight percent of malic acid in the solution:

ρ (g/cm³) = 0.99705 + 0.0038044 × wt + 1.5176E-5 × wt²[3]

| Concentration (wt%) | Calculated Density (g/cm³) |

| 5 | 1.016 |

| 10 | 1.036 |

| 20 | 1.074 |

| 30 | 1.114 |

| 40 | 1.156 |

| 50 | 1.200 |

Table 4: Viscosity and Refractive Index of Aqueous L-Malic Acid Solutions

Experimental Protocols

Determination of Aqueous Solubility of L-Malic Acid

This protocol outlines the isothermal equilibrium method for determining the solubility of L-malic acid in water at a specific temperature.

Materials:

-

L-Malic acid, analytical grade

-

Deionized water

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Calibrated pH meter

-

Burette and standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of L-malic acid to a known volume of deionized water in a sealed container (e.g., a jacketed glass vessel connected to the water bath). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Place the container in the constant temperature water bath and stir the mixture vigorously using a magnetic stir bar.

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, stop stirring and allow the solid to settle for at least 1 hour at the set temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution and weigh the flask to determine the mass of the solution.

-

Dilute the filtered sample with a known volume of deionized water to a suitable concentration for titration.

-

Add a few drops of phenolphthalein indicator to the diluted sample.

-

Titrate the sample with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.

-

-

Calculation of Solubility:

-

Calculate the moles of L-malic acid in the titrated sample using the stoichiometry of the neutralization reaction (1 mole of L-malic acid reacts with 2 moles of NaOH to the second equivalence point).

-

Determine the concentration of L-malic acid in the original saturated solution, accounting for the dilution.

-

Express the solubility in the desired units (e.g., g/100 g water, mol/kg water).

-

Determination of pKa Values by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa₁ and pKa₂) of L-malic acid using potentiometric titration.

Materials:

-

L-Malic acid, analytical grade

-

Deionized water (carbonate-free)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Calibrated pH meter with a combination pH electrode

-

Burette (manual or automatic)

-

Stirring plate and magnetic stir bar

-

Beaker

Procedure:

-

Preparation:

-

Accurately weigh a known amount of L-malic acid and dissolve it in a known volume of carbonate-free deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Rinse the burette and fill it with the standardized NaOH solution, ensuring no air bubbles are present in the tip.

-

-

Titration:

-

Place a known volume of the L-malic acid solution into a beaker and add a magnetic stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Begin stirring the solution at a constant, moderate speed.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Continue adding titrant until the pH has risen significantly past the second expected equivalence point (for L-malic acid, this will be above pH 9).

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the two equivalence points (V_e1 and V_e2) from the points of inflection on the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The first half-equivalence point occurs at V_e1 / 2. The pH at this volume is equal to pKa₁.

-

The second half-equivalence point occurs at (V_e1 + V_e2) / 2. The pH at this volume is equal to pKa₂.

-

Signaling Pathways and Logical Relationships

This compound in the Krebs Cycle

This compound is a key intermediate in the Krebs (Citric Acid) Cycle, a fundamental metabolic pathway for cellular energy production. The following diagram illustrates the cyclical process and the position of this compound within it.

This compound Mediated Proton-Sensing and Anti-Inflammatory Pathway

Recent research has identified a signaling pathway where this compound acts as a sensor of cytosolic pH to regulate inflammation. This pathway involves the interaction of this compound with Binding Immunoglobulin Protein (BiP) and Interferon Regulatory Factor 2 Binding Protein 2 (IRF2BP2).

Stability in Aqueous Solution

L-malic acid is generally stable in aqueous solutions under normal storage conditions.[4] However, at elevated temperatures (above 150°C), it can undergo dehydration to form fumaric acid and maleic anhydride.[1] The stability can also be influenced by pH and the presence of microorganisms, which can metabolize this compound. For long-term storage, sterile, buffered solutions stored at cool temperatures are recommended.

References

L-Malate as a Carbon Source for Bacterial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-malate, a C4-dicarboxylic acid, serves as a crucial carbon and energy source for a wide range of bacteria, playing a significant role in their central metabolism. Its utilization involves a coordinated network of transport systems, metabolic pathways, and regulatory circuits that enable bacteria to adapt to diverse environmental conditions. This technical guide provides a comprehensive overview of the mechanisms governing this compound uptake and metabolism in bacteria, with a particular focus on the model organism Escherichia coli. We delve into the key transport proteins responsible for this compound import, the enzymatic pathways that channel it into central carbon metabolism, and the intricate regulatory networks that control the expression of these components. Detailed experimental protocols for studying this compound utilization and quantitative data on key metabolic parameters are presented to facilitate further research in this area. This guide is intended to be a valuable resource for researchers and professionals in microbiology, biochemistry, and drug development seeking a deeper understanding of bacterial carbon metabolism.

This compound Transport Systems

Bacteria have evolved sophisticated transport systems to acquire this compound from their environment. These systems are tightly regulated to ensure efficient uptake when this compound is available and to prevent futile cycling when other preferred carbon sources are present. In Escherichia coli, the transport of C4-dicarboxylic acids like this compound is mediated by distinct systems under aerobic and anaerobic conditions.

Under aerobic conditions , the primary transporter for C4-dicarboxylates is the DctA system.[1] DctA is a proton-motive force-dependent symporter that cotransports protons with C4-dicarboxylic acids, including malate (B86768), fumarate (B1241708), and succinate.[1] Mutants lacking a functional dctA gene are unable to grow aerobically on malate or fumarate as the sole carbon source.[1]

Under anaerobic conditions , E. coli utilizes the Dcu (dicarboxylate uptake) systems , primarily DcuA and DcuB .[2][3] These transporters function as antiporters, exchanging external C4-dicarboxylic acids for internal C4-dicarboxylic acids.[4] DcuA and DcuB are homologous proteins that play complementary roles in anaerobic dicarboxylate transport.[2][3] They are genetically and functionally distinct from the aerobic Dct system.[2][3]

| Transporter | Organism | Condition | Function | Substrates | Reference |

| DctA | Escherichia coli | Aerobic | H+/C4-dicarboxylate symporter | Malate, Fumarate, Succinate | [1] |

| DcuA | Escherichia coli | Anaerobic | C4-dicarboxylate antiporter | Aspartate, Malate, Fumarate, Succinate | [2][3][4] |

| DcuB | Escherichia coli | Anaerobic | C4-dicarboxylate antiporter | Aspartate, Malate, Fumarate, Succinate | [2][3][4] |

| MaeP | Lactobacillus casei | Anaerobic | Putative malate transporter | This compound | [5][6] |

Metabolic Pathways for this compound Utilization

Once transported into the bacterial cell, this compound is channeled into central metabolic pathways through the action of several key enzymes. These pathways allow the bacterium to generate energy and biosynthetic precursors from this compound.

The primary enzymes involved in this compound metabolism are malate dehydrogenase (MDH) and malic enzymes (MEs) .

-

Malate Dehydrogenase (MDH): This enzyme catalyzes the reversible oxidation of this compound to oxaloacetate (OAA), a key intermediate of the tricarboxylic acid (TCA) cycle, with the concomitant reduction of NAD+ to NADH.[7][8] In some bacteria, MDH is the primary route for malate entry into the TCA cycle.[9]

-

Malic Enzymes (MEs): These enzymes catalyze the oxidative decarboxylation of this compound to pyruvate (B1213749) and CO2, coupled with the reduction of either NAD+ or NADP+.[7][10] Bacteria can possess multiple isoforms of malic enzymes with different cofactor specificities and regulatory properties.[10]

-

NAD-dependent malic enzyme (MaeA or SfcA in E. coli): This enzyme primarily functions in the direction of pyruvate formation.

-

NADP-dependent malic enzyme (MaeB in E. coli): This enzyme is crucial for providing NADPH for biosynthetic reactions, particularly when bacteria are grown on C4-dicarboxylic acids as the sole carbon source.[9][11]

-

The pyruvate generated by malic enzymes can then be converted to acetyl-CoA and enter the TCA cycle, or it can be used for gluconeogenesis to synthesize essential building blocks.

In some bacteria, the glyoxylate shunt provides an alternative pathway for the utilization of C4-dicarboxylic acids.[12][13] This pathway bypasses the CO2-evolving steps of the TCA cycle, allowing for the net conversion of two molecules of acetyl-CoA to one molecule of succinate, which can then be used for biosynthesis.

Regulation of this compound Utilization

The expression of genes involved in this compound transport and metabolism is tightly controlled by a complex regulatory network that responds to the availability of this compound and other carbon sources. This regulation ensures that the machinery for this compound utilization is synthesized only when needed, preventing wasteful energy expenditure.

In E. coli, the DcuS-DcuR two-component system plays a central role in sensing and responding to the presence of C4-dicarboxylic acids.[1] DcuS is a sensor histidine kinase that detects C4-dicarboxylates in the periplasm.[14] Upon binding to its ligand, DcuS autophosphorylates and then transfers the phosphoryl group to its cognate response regulator, DcuR.[5] Phosphorylated DcuR then acts as a transcriptional activator, inducing the expression of genes required for C4-dicarboxylate transport and metabolism, including the dctA gene.[1][14][15]

The expression of dctA is also subject to catabolite repression by the cAMP receptor protein (CRP) .[1][14][16] In the absence of preferred carbon sources like glucose, intracellular levels of cAMP rise, leading to the formation of the cAMP-CRP complex. This complex binds to a specific site in the dctA promoter region and activates transcription.[15] This ensures that this compound is utilized only when more readily metabolizable sugars are scarce.

Furthermore, the activity of the DctA transporter can be post-translationally regulated by the phosphotransferase system (PTS). The EIIAGlc component of the glucose-specific PTS can interact with DctA, potentially inhibiting its transport activity in the presence of glucose.[15]

Under anaerobic conditions, the expression of the dcuB gene is strongly induced by the global transcriptional regulator FNR (fumarate and nitrate (B79036) reduction regulator) in response to the absence of oxygen.[4]

In some bacteria, such as Lactobacillus casei, a different two-component system, MaeKR , is responsible for regulating this compound catabolism via the malic enzyme pathway.[5][6][17]

Experimental Protocols

Bacterial Growth Curve Analysis with this compound as the Sole Carbon Source

This protocol describes how to determine the growth characteristics of a bacterial strain using this compound as the sole carbon source.

Materials:

-

Bacterial strain of interest

-

Minimal medium (e.g., M9 or M63) supplemented with a specific concentration of this compound (e.g., 0.2-0.5% w/v)

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Incubator with shaking capabilities

Procedure:

-

Prepare a starter culture of the bacterial strain by inoculating a single colony into a rich medium (e.g., LB broth) and incubating overnight at the optimal growth temperature with shaking.

-

The next day, wash the cells from the starter culture by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in sterile minimal medium without a carbon source. Repeat this washing step twice to remove any residual rich medium.

-

Inoculate a fresh flask of minimal medium containing this compound as the sole carbon source with the washed bacterial cells to an initial optical density at 600 nm (OD600) of approximately 0.05.[18]

-

Incubate the culture at the optimal growth temperature with vigorous shaking.

-

At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture and measure the OD600 using a spectrophotometer.[19][20][21]

-

Continue taking measurements until the culture reaches the stationary phase (i.e., the OD600 readings no longer increase).

-

Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate a bacterial growth curve. From this curve, the lag phase, exponential (log) phase, stationary phase, and death phase can be identified.[20] The specific growth rate (µ) can be calculated from the slope of the exponential phase.

Malate Dehydrogenase (MDH) Activity Assay

This protocol outlines a method for measuring the enzymatic activity of malate dehydrogenase in bacterial cell lysates.

Materials:

-

Bacterial cell lysate

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)[22]

-

Oxaloacetic acid solution (freshly prepared)[22]

-

NADH solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare bacterial cell lysates by harvesting cells from a culture grown under specific conditions, resuspending them in assay buffer, and disrupting the cells using methods such as sonication or French press.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Set up the reaction mixture in a cuvette containing the assay buffer, NADH, and the cell lysate.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.[22][23]

-

Initiate the reaction by adding a specific concentration of oxaloacetic acid to the cuvette and immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[22][23]

-

Record the change in absorbance over time for several minutes.

-

Calculate the MDH activity as the rate of NADH oxidation per minute per milligram of total protein. One unit of MDH activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified assay conditions.[23]

Quantitative Data

The following table summarizes key quantitative data related to this compound metabolism in bacteria.

| Parameter | Value | Organism/Enzyme | Conditions | Reference |

| DcuA/B Fumarate-Succinate Exchange Affinity (Km) | 30 µM | Escherichia coli | Anaerobic | [4] |

| Malate Production Titer | 34 g/L | Engineered Escherichia coli XZ658 | Anaerobic two-stage fermentation | [24][25] |

| Malate Production Yield | 1.42 mol/mol glucose | Engineered Escherichia coli XZ658 | Anaerobic two-stage fermentation | [25] |

| Malate Production Productivity | 0.47 g/L/h | Engineered Escherichia coli XZ658 | Anaerobic two-stage fermentation | [25] |

| Aerobic Malate Production Titer | 21.3 g/L | Engineered Escherichia coli E23 (ΔnuoA, NOG) | Aerobic fermentation | [26] |

| Aerobic Malate Production Yield | 0.43 g/g glucose | Engineered Escherichia coli E23 (ΔnuoA, NOG) | Aerobic fermentation | [26] |

Conclusion

The ability to utilize this compound as a carbon source is a key metabolic capability for many bacterial species, contributing to their survival and proliferation in diverse environments. This process is orchestrated by a sophisticated interplay of transport systems, metabolic enzymes, and regulatory networks. A thorough understanding of these mechanisms is not only fundamental to bacterial physiology but also holds significant potential for applications in metabolic engineering and the development of novel antimicrobial strategies. The detailed information and protocols provided in this guide aim to serve as a valuable resource for researchers and professionals working to unravel the complexities of bacterial carbon metabolism and harness its potential for biotechnological advancements.

References

- 1. Inactivation and Regulation of the Aerobic C4-Dicarboxylate Transport (dctA) Gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Dcu family - Wikipedia [en.wikipedia.org]

- 5. The malate sensing two-component system MaeKR is a non-canonical class of sensory complex for C4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Malate Dehydrogenase Assay [3hbiomedical.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Escherichia coli Malic Enzymes: Two Isoforms with Substantial Differences in Kinetic Properties, Metabolic Regulation, and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bacterial Metabolism - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Regulation of Aerobic Succinate Transporter dctA of E. coli by cAMP-CRP, DcuS-DcuR, and EIIAGlc: Succinate as a Carbon Substrate and Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The malate sensing two-component system MaeKR is a non-canonical class of sensory complex for C4-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 20. microbenotes.com [microbenotes.com]

- 21. himedialabs.com [himedialabs.com]

- 22. Malate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 23. Enzymatic Assay of Malic Dehydrogenase [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. journals.asm.org [journals.asm.org]

- 26. Cofactor Metabolic Engineering of Escherichia coli for Aerobic this compound Production with Lower CO2 Emissions [mdpi.com]

enzymatic synthesis of L-malate from fumarate

An In-depth Technical Guide to the Enzymatic Synthesis of L-Malate from Fumarate (B1241708)

Executive Summary

L-malic acid is a C4-dicarboxylic acid of significant interest in the pharmaceutical, chemical, and food industries.[1] While chemical synthesis yields a racemic mixture of D- and L-malic acid, enzymatic synthesis offers a highly specific route to the enantiomerically pure this compound.[1][2] This process primarily utilizes the enzyme fumarase (fumarate hydratase, EC 4.2.1.2) to catalyze the reversible hydration of fumarate.[3][4] This guide provides a comprehensive technical overview of this biotransformation, detailing the core enzyme, reaction kinetics, experimental protocols, and process optimization strategies for researchers and drug development professionals.

The Core Biocatalyst: Fumarase

Fumarase is the cornerstone of this compound synthesis from fumarate. It is a highly efficient and stereospecific enzyme found in both prokaryotes and eukaryotes, where it plays a key role in the citric acid (Krebs) cycle.[3][5]

-

Classification : Fumarases are broadly divided into two distinct classes.[6]

-

Class I : These are thermolabile, dimeric enzymes containing a [4Fe-4S] cluster, making them sensitive to oxidation. They are found in organisms like Escherichia coli (encoded by fumA and fumB genes).[6][7]

-

Class II : These are thermostable, tetrameric enzymes that do not require an iron-sulfur cluster for activity. They are found in both prokaryotes (E. coli fumC) and eukaryotes (e.g., porcine heart, Saccharomyces cerevisiae).[5][6][8] Class II fumarases are generally more stable and are often preferred for industrial applications.[9]

-

-

Source : Fumarase can be sourced from various organisms, including porcine heart, Saccharomyces cerevisiae, Corynebacterium glutamicum, and thermophilic organisms like Thermus thermophilus.[4][8][9][10] Recombinant expression in hosts like E. coli is also a common strategy for large-scale production.[11]

Enzymatic Reaction and Mechanism

Fumarase catalyzes the reversible addition of water to the double bond of fumarate to form this compound. The reaction is highly stereospecific, exclusively producing the L-isomer.[5]

The mechanism involves a carbanion intermediate. Specific acidic and basic residues in the enzyme's active site facilitate the proton transfers required for the hydration and dehydration reactions.[3][5] The active site is typically composed of amino acid residues from three of the four subunits in the tetrameric enzyme.[3]

The reaction equilibrium, however, can be a limiting factor. In aqueous solution, the conversion of fumarate to this compound is typically around 80-83% due to the equilibrium constant.[4][10]